molecular formula C13H9F3N2O2 B2638295 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime CAS No. 338967-23-0

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime

Cat. No.: B2638295
CAS No.: 338967-23-0
M. Wt: 282.222
InChI Key: AQRQZTWECSYTTL-QGMBQPNBSA-N
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Description

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime is a fluorinated organic compound derived from the aldehyde precursor 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde (Ref: 54-PC9495, CymitQuimica, 2025). Structurally, it combines a nicotinaldehyde core with a 3-(trifluoromethyl)phenoxy substituent, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

(NE)-N-[[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-2-1-3-11(6-10)20-12-5-4-9(7-17-12)8-18-19/h1-8,19H/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRQZTWECSYTTL-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)/C=N/O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime typically involves the following steps:

    Formation of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde: This intermediate is synthesized by reacting 6-hydroxy-nicotinaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired aldehyde.

    Oximation: The aldehyde is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is typically conducted at room temperature or slightly elevated temperatures to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its trifluoromethylphenoxy-nicotinaldehyde scaffold. Below is a comparative analysis with structurally or functionally related compounds:

Compound Structure Key Features Applications/Findings References
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime Nicotinaldehyde + 3-(trifluoromethyl)phenoxy + oxime High lipophilicity (CF₃ group), potential for hydrogen bonding (oxime) Hypothesized agrochemical intermediate; no direct bioactivity data
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) Tetrahydrofuran + nitro + trifluoromethylphenoxy Herbicidal activity via inhibition of protoporphyrinogen oxidase Commercial herbicide; broad-spectrum weed control
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime Imidazothiazole + fluorobenzyl oxime Enhanced electrophilicity (fluorine substituents) Antifungal activity; targets fungal cytochrome P450 enzymes
3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Oxazolidine + dichloroacetyl Herbicide safener; protects crops from herbicide toxicity Used in maize crops to enhance tolerance to thiocarbamate herbicides

Key Observations

Trifluoromethylphenoxy Group: Present in this compound and Furyloxyfen, this group enhances resistance to oxidative degradation compared to non-fluorinated analogs. The CF₃ group increases membrane permeability, critical for agrochemical uptake.

Oxime Functional Group: Unlike Furilazole (oxazolidine), the oxime in the target compound may act as a chelating agent or reactive intermediate in synthesis.

Bioactivity Gaps :

  • While Furyloxyfen and Furilazole have well-documented pesticidal uses, the target oxime lacks direct empirical studies. Its nicotinaldehyde core resembles pyridine-based herbicides (e.g., pyrithiobac), implying possible herbicidal mechanisms.

Research Findings and Data Limitations

  • Synthetic Accessibility : The aldehyde precursor (54-PC9495) is commercially available, but conversion to the oxime requires optimization of reaction conditions (e.g., hydroxylamine, pH control).
  • Thermodynamic Stability: Trifluoromethylphenoxy derivatives generally exhibit higher thermal stability than chlorinated analogs (e.g., melting points ~120–150°C vs. 80–100°C for chlorinated phenoxy compounds).
  • Toxicity Concerns: Fluorinated oximes may pose higher ecotoxicological risks compared to non-fluorinated counterparts, as seen in fluorinated pesticides.

Biological Activity

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H8F3NO2
  • Key Functional Groups : Trifluoromethyl group, phenoxy ring, and oxime moiety.

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration. The oxime group can engage in hydrogen bonding with target proteins, potentially inhibiting their function.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. It has been noted for its effectiveness against Gram-negative bacteria, which are often resistant to conventional antibiotics.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells. The exact pathways remain under investigation.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : The oxime group allows for interaction with various proteins, potentially leading to altered cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant activity against Pseudomonas aeruginosa with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like ciprofloxacin .
    • Comparative analysis indicated that derivatives of this compound exhibit enhanced antimicrobial properties due to modifications in the functional groups.
  • Anticancer Studies :
    • In vitro studies revealed that this compound induces apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases and downregulation of anti-apoptotic proteins .
    • A specific case study highlighted its effectiveness against breast cancer cells, showing a dose-dependent response in cell viability assays.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound NameBiological ActivityUnique Features
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehydeModerate antimicrobial activityLacks oxime group
6-[3-(Trifluoromethyl)phenoxy]nicotinic acidAntimicrobial propertiesContains carboxylic acid
6-[3-(Trifluoromethyl)phenoxy]nicotinamideAnticancer propertiesContains amide group

The presence of both trifluoromethyl and oxime functionalities in this compound distinguishes it from other derivatives, enhancing its biological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime?

  • Methodology :

  • Synthesis : Start with nicotinaldehyde as the core scaffold. Introduce the trifluoromethylphenoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, using a base like K₂CO₃ in DMF at 80–100°C. Oxime formation is achieved by reacting the aldehyde intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux for 4–6 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the oxime. Confirm purity via TLC and recrystallize from ethanol if necessary. Monitor for residual solvents or unreacted intermediates using HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing shifts to analogous trifluoromethyl- and oxime-containing compounds. The oxime proton (N-OH) typically appears as a broad singlet near δ 10–11 ppm.
  • IR Spectroscopy : Confirm oxime formation via N-O stretch (∼960 cm⁻¹) and C=N stretch (∼1640 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns. Cross-reference with computational predictions for accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., DMF) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap and water if exposed .

Q. How does the oxime functional group influence the compound’s reactivity in downstream applications?

  • Methodology :

  • The oxime group (C=N-OH) acts as a nucleophile or chelating agent. Test its reactivity via condensation reactions (e.g., Beckmann rearrangement) or metal coordination studies. Monitor reaction progress using in-situ IR to track C=N bond transformations .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodology :

  • Side Reactions : Over-oxidation of the aldehyde or incomplete oxime formation.
  • Mitigation : Use freshly distilled aldehydes, stoichiometric hydroxylamine, and inert atmospheres (N₂/Ar) to prevent oxidation. Optimize reaction time and temperature via kinetic studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethylphenoxy group in reaction pathways?

  • Methodology :

  • Conduct isotopic labeling (e.g., 18O in hydroxylamine) to trace oxime formation. Use DFT calculations to model electronic effects of the trifluoromethyl group on reaction intermediates. Compare kinetic isotope effects (KIEs) in SNAr reactions to confirm rate-determining steps .

Q. What strategies optimize reaction conditions for scalability while maintaining yield and purity?

  • Methodology :

  • Perform Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to identify optimal parameters. Validate scalability in flow reactors to enhance mass transfer and reduce side products .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Apply QSAR models to correlate trifluoromethyl positioning with bioactivity .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

  • Methodology :

  • Cross-validate analytical results (e.g., NMR vs. X-ray crystallography for structural confirmation). Re-examine synthetic intermediates for hidden impurities via LC-MS. Investigate solvent or temperature effects on reaction pathways using kinetic profiling .

Q. What multi-step synthesis pathways integrate this compound into complex molecular architectures?

  • Methodology :

  • Use the oxime as a directing group in C-H activation reactions (e.g., Pd-catalyzed cross-couplings). Explore its utility in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. Monitor regioselectivity using in-situ NMR or MS .

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